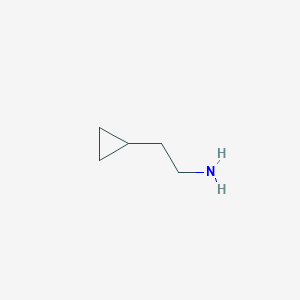

2-Cyclopropylethylamine

描述

Contextualization within Amine Chemistry and Cyclopropyl (B3062369) Derivatives

Amines, organic compounds bearing a nitrogen atom with a lone pair, are fundamental in organic and medicinal chemistry. 2-Cyclopropylethylamine is a primary amine, meaning the nitrogen atom is bonded to one alkyl group and two hydrogen atoms. lookchem.comcymitquimica.com Its structure, which combines the basicity of the amino group with the unique characteristics of a cyclopropyl ring, places it within the class of cyclopropylamine (B47189) derivatives. acs.orglongdom.org These compounds are recognized for their distinct reactivity and structural features. acs.orglongdom.org

Significance of the Cyclopropyl Moiety in Chemical Structures

The cyclopropyl group is a three-membered carbon ring characterized by significant ring strain due to its compressed bond angles of approximately 60°. longdom.org This strain, along with the enhanced π-character of its C-C bonds, imparts unique electronic and steric properties to molecules containing this moiety. longdom.orgnih.gov In the context of medicinal chemistry, the incorporation of a cyclopropyl group can influence a compound's metabolic stability, potency, and receptor binding affinity. nih.goviris-biotech.desdlookchem.com Specifically, it can serve as a rigid scaffold, restricting conformational flexibility, which can be advantageous in drug design. nih.goviris-biotech.de The C-H bonds in a cyclopropyl ring are also shorter and stronger than those in other alkanes, which can affect the molecule's reactivity and metabolic profile. nih.govhyphadiscovery.com

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives has largely been concentrated in the fields of synthetic organic chemistry and medicinal chemistry. It serves as a valuable building block for creating more complex molecules with potential therapeutic applications. lookchem.comguidechem.com Studies have explored its use in the synthesis of compounds targeting various biological systems. For instance, derivatives have been investigated for their potential as LRRK2 inhibitors, which are relevant to neurodegenerative disease research. acs.org Additionally, the reactivity of the cyclopropylamine substructure itself has been a subject of study, particularly in understanding the metabolism of drugs containing this group. nih.gov

Scope and Academic Relevance of the Research Outline

This article will systematically detail the known chemical and physical properties of this compound, including spectroscopic data. It will then delve into established and novel methods for its synthesis. Finally, it will present a detailed account of its applications in scientific research, focusing on its role as a synthetic intermediate and its incorporation into molecules with specific biological targets. The information presented is curated from peer-reviewed scientific literature and reputable chemical databases to ensure accuracy and academic rigor.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N | guidechem.comcymitquimica.com |

| Molecular Weight | 85.15 g/mol | guidechem.comsigmaaldrich.com |

| Boiling Point | 89.133°C at 760 mmHg | lookchem.comguidechem.com |

| Density | 0.901 g/cm³ | lookchem.com |

| IUPAC Name | 2-cyclopropylethanamine | nih.gov |

| SMILES | C1CC1CCN | nih.gov |

| InChI Key | ZOGZOXRETBBBJI-UHFFFAOYSA-N | cymitquimica.comnih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGZOXRETBBBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437086 | |

| Record name | 2-Cyclopropylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62893-54-3 | |

| Record name | Cyclopropaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62893-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropaneethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Cyclopropylethylamine

Established Synthetic Routes to 2-Cyclopropylethylamine

The creation of this compound can be achieved through several well-documented synthetic pathways. These routes often leverage the reactivity of cyclopropyl (B3062369) precursors to introduce the desired amine functionality.

Amination Processes for Cyclopropylamine (B47189) Derivatives

One common strategy involves the modification of existing cyclopropylamine structures. For instance, the synthesis of related compounds like ethyl N-(2-amino-1-cyclopropylethyl)carbamate can start from 2-amino-1-cyclopropylethylamine. vulcanchem.com This precursor undergoes a reaction with ethyl chloroformate in the presence of a base such as triethylamine. vulcanchem.com This method highlights how a primary amine on a cyclopropane-containing scaffold can be further functionalized.

Biocatalytic approaches have also been employed. Transaminases, particularly (S)-specific transaminases, have been used for the resolution of racemic amines to produce enantiomerically pure (R)-cyclopropylethylamine. researchgate.netacs.org This enzymatic transamination requires an amino acceptor like pyruvate (B1213749) and a cofactor, pyridoxal (B1214274) phosphate. researchgate.netacs.org

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This two-step process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org This method is favored in green chemistry due to its potential for one-pot reactions under mild conditions. wikipedia.org

In the context of this compound synthesis, a scalable route to non-racemic 1-cyclopropyl ethyl-1-amine has been developed using cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine as starting materials. google.com The process involves the condensation of the ketone and amine to form an imine, followed by reduction and subsequent debenzylation. google.com

Common reducing agents for reductive amination include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.orgsynplechem.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a prevalent method for the reduction step. wikipedia.org The choice of reducing agent can be crucial for the reaction's success and selectivity. For instance, silica-supported cyanoborohydride has been identified as an effective reductant in automated synthesis platforms. synplechem.com

Cyclization Reactions in this compound Synthesis

Cyclization reactions represent another important avenue for constructing the cyclopropane (B1198618) ring system inherent to this compound. Early synthetic strategies involved the formation of the cyclopropane ring through [2+1] cycloaddition reactions using dihalocarbenes or transition metal catalysts. smolecule.com

More contemporary methods utilize transition-metal-salt-mediated cyclizations. beilstein-journals.org Mercury(II) salts, for example, have been effectively used to create complex carbocyclic structures. beilstein-journals.org The cyclization of alkenyl α-aminophosphonates mediated by HgCl2 is one such example. beilstein-journals.org Gold(I) catalysis has also been employed in the hydration of alkynes, which can then undergo further transformations, including reductive amination, to yield chiral amine building blocks. chemrxiv.org

Reaction Conditions and Optimization for this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions. Optimizing parameters such as catalyst systems and solvent media is crucial for achieving high yields and purity.

Catalyst Systems in Synthetic Protocols

A variety of catalysts are employed in the synthesis of this compound and related compounds. In reductive amination, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of the imine intermediate. google.com For instance, the debenzylation step in the synthesis of non-racemic 1-cyclopropyl ethyl-1-amine is carried out under a hydrogen atmosphere with a Pd/C catalyst. google.com

Iron catalysts have also been explored for the reductive amination of ketones and aldehydes to form primary amines, offering a more earth-abundant metal alternative. d-nb.info In some protocols, Lewis acids like B(OiPr)3 or Ti(OiPr)4 are used to facilitate the initial condensation step in reductive amination. google.com

Biocatalysis offers a highly selective alternative. Transaminases are used for the asymmetric synthesis of chiral amines. acs.org These enzymatic reactions often require cofactors like pyridoxal 5'-phosphate (PLP). acs.org The combination of chemocatalysis and biocatalysis is an emerging trend, where a metal catalyst facilitates an initial transformation to produce a substrate suitable for an enzymatic reaction. chemrxiv.org For example, Au(I)-catalyzed hydration of an alkyne can be followed by a transaminase-catalyzed reductive amination. chemrxiv.org

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

| Pd/C, H₂ | Reductive Amination (Debenzylation) | INT2 (secondary amine) | 1-cyclopropyl alkyl-1-amine | google.com |

| Iron Complex | Reductive Amination | Ketones/Aldehydes, Ammonia | Primary Amines | d-nb.info |

| Transaminase, PLP | Asymmetric Amination | Ketone, Amine Donor | Chiral Primary Amine | acs.org |

| Au(I) / Transaminase | Hydration / Reductive Amination | Alkyne, Amine Donor | Chiral Secondary Amine | chemrxiv.org |

| Lewis Acid (e.g., B(OiPr)₃) | Reductive Amination (Condensation) | Ketone, Amine | Imine | google.com |

Solvent Effects and Reaction Media

The choice of solvent can significantly influence reaction outcomes. In the synthesis of non-racemic 1-cyclopropyl ethyl-1-amine via reductive amination, solvents such as methanol, ethanol, and isopropanol (B130326) are suitable for the debenzylation step. google.com The initial condensation step can be performed in a range of solvents including methanol, ethanol, isopropanol, benzene, toluene, hexane, heptane, THF, and 2-MeTHF. google.com

For certain cyclization reactions, polar aprotic cosolvents can play a crucial role. For example, in the synthesis of trans-2-substituted cyclopropylamines, the addition of a polar aprotic cosolvent can prevent cis/trans-isomerization that may occur in the presence of zinc halide salts. nih.gov

The reaction medium is also a critical consideration in biocatalytic processes. These reactions are typically carried out in aqueous buffers to maintain the enzyme's activity.

| Reaction Step | Solvent(s) | Function | Reference |

| Reductive Amination (Condensation) | Methanol, Ethanol, Isopropanol, Benzene, Toluene, Hexane, Heptane, THF, 2-MeTHF | Reaction medium for imine formation | google.com |

| Reductive Amination (Debenzylation) | Methanol, Ethanol, Isopropanol | Solvent for catalytic hydrogenation | google.com |

| Cyclization | Polar aprotic cosolvent | Prevention of cis/trans-isomerization | nih.gov |

Temperature and Pressure Considerations

The reaction conditions, specifically temperature and pressure, are crucial for the successful synthesis of this compound and its precursors. For instance, the reduction of cyclopropylacetaldehyde using a metal hydride complex is desirably conducted at a temperature ranging from -70 to 100°C, with a more preferred range of -20 to 50°C. google.com The synthesis of cyclopropylacetonitrile (B1348260) from cyclopropylacetaldehyde oxime is typically performed at a temperature between 25 and 150°C, more preferably from 50 to 100°C. google.com

In the context of catalytic hydrogenation, such as the reduction of a double bond in a precursor molecule, the pressure of hydrogen gas is a key parameter. For example, in the synthesis of a ramelteon (B1678794) intermediate, a catalytic reduction is carried out with a hydrogen pressure in the range of about 0.1 kg/m ² to 20 kg/m ², preferably between 5-10 kg/m ². google.com The temperature for such hydrogenations generally falls between 15°C and 70°C, with a preferred range of 20°C to 40°C. google.com

Purification Techniques and Yield Optimization

Following the synthesis, purification of this compound is necessary to remove impurities and byproducts. Standard organic chemistry purification techniques are generally employed. These can include distillation, chromatography, and recrystallization of salts. google.comgoogle.com For example, after the synthesis of cyclopropylethanol, a precursor, it can be isolated and purified by any process generally employed for the isolation and purification of organic compounds. google.com

Stereoselective Synthesis of Enantiomers of this compound

The production of single-enantiomer chiral amines is of significant interest, particularly in the pharmaceutical industry. nih.gov Biocatalytic methods, utilizing enzymes, offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.govmbl.or.kr

Enzymatic Approaches for Chiral Amine Synthesis

Enzymes, particularly transaminases, have emerged as powerful tools for the synthesis of chiral amines due to their excellent stereoselectivity. mbl.or.krresearchgate.net These biocatalytic methods can provide high efficiency and selectivity under mild reaction conditions. nih.gov

Amine Transaminases (ATAs) in Enantioselective Production

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. core.ac.ukrsc.org This process can be used to produce a wide range of optically pure amines. acs.org The stereoselectivity of ATAs is a key advantage, allowing for the synthesis of either the (R)- or (S)-enantiomer of a target amine with high enantiomeric excess (e.e.). mbl.or.kr Several microorganisms have been identified as sources of ATAs with activity towards substrates like 1-cyclopropylethylamine. mdpi.com For instance, screening of various bacterial strains has identified those with the desired activity for the resolution of racemic amines to yield the (R)-enantiomers. researchgate.net

Kinetic Resolution and Asymmetric Synthesis Strategies

Two primary strategies employing ATAs for the production of chiral amines are kinetic resolution and asymmetric synthesis. mdpi.com

Asymmetric synthesis involves the conversion of a prochiral ketone to a single enantiomer of the corresponding amine. mbl.or.kr This method has the potential for a theoretical yield of 100%. mdpi.com However, the reaction equilibrium can sometimes be unfavorable. researchgate.net

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. nih.gov This approach is useful when the racemic amine is more readily available than the corresponding ketone. acs.org For example, racemic 1-cyclopropylethylamine can be resolved using an (S)-specific transaminase to produce (R)-1-cyclopropylethylamine. researchgate.netresearchgate.net While the theoretical maximum yield for the unreacted enantiomer is 50%, this method can be highly effective in producing enantiomerically pure amines. researchgate.netnih.gov

The table below summarizes the results of the kinetic resolution of various racemic amines using different transaminases.

| Racemic Amine | Transaminase | Enantiomeric Excess (e.e.) | Reference |

| α-methylbenzylamine | ATA-113 | >99% | researchgate.net |

| α-methylbenzylamine | ATA-117 | >99% | researchgate.net |

| 4-fluoro-α-methylbenzylamine | ATA-113 | >99% | researchgate.net |

| 4-fluoro-α-methylbenzylamine | ATA-117 | >99% | researchgate.net |

| α-ethylbenzylamine | ATA-113 | >99% | researchgate.net |

| α-ethylbenzylamine | ATA-117 | >99% | researchgate.net |

| 1-methyl-3-phenylpropylamine | ATA-113 | >99% | researchgate.net |

| 1-methyl-3-phenylpropylamine | ATA-117 | >99% | researchgate.net |

| 1-aminoindan | ATA-113 | >99% | researchgate.net |

| 1-aminoindan | ATA-113 | >99% | researchgate.net |

| sec-butylamine | ATA-113 | >99% | researchgate.net |

| sec-butylamine | ATA-113 | >99% | researchgate.net |

| cyclopropylethylamine | Not specified | Not specified | google.com |

| 2-aminopentane | Not specified | Not specified | google.com |

| 2-aminooctane | Not specified | >99% | google.com |

| 1-methoxy-2-propylamine | Not specified | Not specified | google.com |

| alaninol | Not specified | 66% | google.com |

Deracemization Techniques Employing Biocatalysts

Deracemization is a more advanced strategy that combines the principles of kinetic resolution and in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100% of a single, enantiopure product. nih.gov This can be achieved by combining two stereocomplementary enzymes or by using a single enzyme in combination with a racemizing agent. acs.org

One approach to deracemization involves a one-pot, two-step process. In the first step, one enantiomer of a racemic amine is selectively deaminated by a transaminase. After removal or inactivation of the first enzyme, a second, stereocomplementary transaminase is added to aminate the resulting ketone to the desired enantiomer. acs.org Another strategy involves the use of a single transaminase for kinetic resolution coupled with an amino acid oxidase to recycle the amino acceptor, which can drive the reaction to completion. researchgate.net The combination of an (S)-selective transaminase with an (R)-selective enzyme in a cascade can also lead to the deracemization of a racemic amine. mdpi.com

Chiral Auxiliaries and Catalysts in Stereoselective Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development. wikipedia.org In the context of this compound and related structures, achieving high stereoselectivity is critical. This is often accomplished through the use of chiral auxiliaries and catalysts, which guide the reaction to favor the formation of one specific stereoisomer. sigmaaldrich.comnumberanalytics.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy has been applied to the synthesis of chiral cycloalkylamines. For instance, a process for preparing diastereomerically enriched cycloalkyl-containing compounds involves the stereoselective ring-opening of a chiral 1,3-oxazolidine with a Grignard reagent. google.com This key step is controlled by an expensive chiral auxiliary, (-)-δ-benzylamino menthol, which must be prepared and later recycled. google.com The resulting intermediate can then be converted into the final chiral cycloalkyl amine through hydrogenolysis, a reaction that removes the chiral group using hydrogen gas and a palladium catalyst. google.com The process can yield compounds with a high diastereomeric excess, often above 80 mol%. google.com

In addition to chiral auxiliaries, stereoselective synthesis can be achieved using chiral catalysts. These can include metal complexes with chiral ligands or biological catalysts such as enzymes. researchgate.net Biocatalysis, in particular, has emerged as a powerful and green method for producing enantiopure amines. d-nb.info Amine transaminases (TAms) are enzymes that can synthesize a chiral amine from a prochiral ketone with excellent stereoselectivity. d-nb.infomdpi.com For example, a transaminase from Bacillus megaterium (Bm-TAm) has been successfully used in the synthesis of (R)-1-cyclopropylethylamine. d-nb.info These enzymatic reactions are highly specific, operate under mild conditions, and often use water as a solvent, making them attractive alternatives to traditional chemical methods. d-nb.info

Below is a table summarizing various chiral auxiliaries and catalysts used in asymmetric synthesis.

| Auxiliary/Catalyst Type | Example(s) | Application |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylation and aldol (B89426) reactions. sigmaaldrich.com |

| Terpene Derivatives | (-)-δ-benzylamino menthol, (1S)-(−)-2,10-Camphorsultam | Synthesis of chiral cycloalkylamines. sigmaaldrich.comgoogle.com |

| Amino Alcohols | (1R,2S)-(−)-Ephedrine hydrochloride | Used to create chiral environments in various reactions. sigmaaldrich.com |

| Sulfinamide Derivatives | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines. sigmaaldrich.com |

| Enzymes (Biocatalysts) | Amine Transaminase (TAm) | Asymmetric synthesis of chiral amines from ketones. d-nb.infomdpi.com |

| Chiral Metal Catalysts | Chiral iron porphyrin catalyst | Enantioselective cyclopropanation of alkenes. researchgate.net |

Control of Cis/Trans Isomerization in Cyclopropylamine Systems

The synthesis of 2-substituted cyclopropylamines often faces the challenge of controlling diastereoselectivity, specifically the ratio of cis and trans isomers. chemrxiv.org The trans isomer is frequently the desired product in pharmaceutical applications. researchgate.net Recent research has uncovered that in certain synthetic routes, the cis/trans ratio of the cyclopropylamine product can be influenced by the reaction conditions, particularly the presence of certain metal salts and the choice of solvent. chemrxiv.orgchemrxiv.org

A notable method for synthesizing trans-2-substituted-cyclopropylamines proceeds from readily available α-chloroaldehydes via a zinc homoenolate intermediate. chemrxiv.org In this reaction, it has been observed that the ring-closure step can be reversible in the presence of zinc halide salts. chemrxiv.orgchemrxiv.org This reversibility leads to the isomerization of the cyclopropylamine product, resulting in a thermodynamic mixture of trans and cis diastereomers, typically with a ratio of approximately 5:1. chemrxiv.org

However, this cis/trans-isomerization can be effectively suppressed. chemrxiv.org The key to controlling the stereochemical outcome is the addition of a polar aprotic co-solvent to the reaction mixture. chemrxiv.org The addition of solvents such as N,N-Dimethylformamide (DMF) inhibits the zinc salt-mediated ring-opening and subsequent isomerization. chemrxiv.org This modification "turns off" the equilibration process, allowing for the isolation of the cyclopropylamine product with high diastereoselectivity, favoring the trans isomer with a diastereomeric ratio (d.r.) of up to >20:1. chemrxiv.org

The table below illustrates the effect of the solvent system on the diastereomeric ratio in the synthesis of a model cyclopropylamine.

| Entry | Co-solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | None | 90 | 77 | 4.4:1 |

| 2 | DMF | 90 | 85 | >20:1 |

| 3 | NMP | 90 | 88 | >20:1 |

| 4 | DMAc | 90 | 81 | 19:1 |

| 5 | HMPA | 90 | 75 | >20:1 |

Data derived from a study on the synthesis of trans-2-substituted-cyclopropylamines. chemrxiv.org DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DMAc (N,N-Dimethylacetamide), HMPA (Hexamethylphosphoramide).

Novel Synthetic Strategies and Green Chemistry Principles in this compound Production

The chemical industry is continuously seeking innovative synthetic methods that are not only efficient but also environmentally benign. epa.gov This dual focus has led to the development of novel strategies for producing compounds like this compound that align with the principles of green chemistry. kallipos.gr

Novel synthetic strategies are moving away from traditional multi-step, stoichiometric reactions towards more streamlined and catalytic processes. acs.org A prominent example is the rise of one-pot cascade reactions, where multiple transformations occur sequentially in a single reactor. mdpi.com This approach minimizes waste, saves energy, and reduces the need for purification of intermediates. mdpi.com A cutting-edge strategy combines gold(I)-catalysis with biocatalysis in a one-pot sequence to generate chiral amines from simple alkynes. chemrxiv.org The process first uses a gold catalyst to hydrate (B1144303) the alkyne to a ketone, which is then reductively aminated by a transaminase enzyme to yield the final, enantioenriched amine. chemrxiv.org Such multicatalytic systems demonstrate how different types of catalysis can be merged to create complex molecules from abundant feedstocks efficiently. chemrxiv.org

These modern synthetic routes are deeply intertwined with the principles of Green Chemistry, a philosophy that aims to reduce or eliminate hazardous substances throughout the life cycle of a chemical product. epa.gov The 12 Principles of Green Chemistry provide a framework for this goal. acs.org

Key green chemistry principles applicable to this compound synthesis include:

Catalysis: The use of catalysts, especially highly selective enzymes like transaminases, is preferred over stoichiometric reagents. acs.org Biocatalysis replaces potentially toxic metal catalysts, operates under mild conditions (room temperature and pressure), and often uses water as a safe solvent. d-nb.info

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cascade reactions excel in this regard by minimizing the number of separate steps and reagents. mdpi.com

Use of Renewable Feedstocks: Green chemistry encourages the use of starting materials derived from renewable sources, such as biomass, rather than depletable fossil fuels. acs.org For example, some biocatalytic routes can start from renewable materials like L-phenylalanine. acs.org

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. acs.org The efficiency of biocatalytic and one-pot processes significantly reduces waste generation, which can be quantified using metrics like Process Mass Intensity (PMI), a ratio of the total mass used to the mass of the final product. acs.org The pharmaceutical industry's adoption of green chemistry has led to dramatic reductions in waste, sometimes by a factor of ten. acs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, a hallmark of many enzymatic processes, significantly reduces energy consumption compared to traditional methods that require heating or cooling. epa.gov

By embracing biocatalysis and sophisticated one-pot procedures, the synthesis of this compound and related compounds can become more efficient, selective, and sustainable, aligning with the core tenets of green chemistry. kallipos.grresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropylethylamine

Reaction Mechanisms Involving the Amine Functional Group

The reactivity of the amine group in 2-cyclopropylethylamine is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Reactivity of the Amine

As a primary amine, this compound is a potent nucleophile. The nitrogen atom, with its available lone pair of electrons, can readily attack electron-deficient centers. This nucleophilicity is fundamental to many of its reactions, allowing it to participate in nucleophilic substitution and addition reactions. The ethyl spacer between the cyclopropyl (B3062369) ring and the amine group means the steric hindrance around the nitrogen is minimal, further enhancing its accessibility to electrophiles.

Reactions with Electrophilic Species

This compound readily reacts with a variety of electrophilic species. These reactions are typical of primary amines and result in the formation of a new bond at the nitrogen atom.

Alkylation: In reactions with alkyl halides, this compound can undergo mono- or polyalkylation via an SN2 mechanism to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. The specific products depend on the reaction conditions and the stoichiometry of the reactants.

Acylation: The amine group readily attacks the electrophilic carbonyl carbon of acyl chlorides, acid anhydrides, and esters to form stable amide derivatives. This acylation reaction is a common transformation for primary amines.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This reaction, often referred to as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.

Reaction with Carbonyl Compounds: this compound can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is typically catalyzed by acid.

Reactivity Pertaining to the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is a source of significant chemical reactivity due to its inherent ring strain.

Ring-Opening Reactions and Derivatives

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under certain reaction conditions, leading to ring-opened products. This reactivity is particularly pronounced when the ring is adjacent to a group that can stabilize a developing positive charge, such as in the case of carbocation intermediates. For instance, electrophilic attack on the cyclopropane ring can lead to the formation of a 1,3-difunctionalized open-chain compound. The regioselectivity of the ring opening is influenced by the nature of the substituents on the ring and the attacking electrophile.

In some instances, the ring-opening of a cyclopropyl group can be followed by an intramolecular cyclization to form a larger ring system. A notable example is the formation of cyclopentanol (B49286) from this compound under specific conditions, which involves a 1,3-shift after initial rearrangement. acs.org

Strain-Induced Reactivity in Cyclopropyl Systems

The bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, along with torsional strain, results in high ring strain energy (approximately 27.5 kcal/mol). This stored energy makes cyclopropane rings thermodynamically prone to ring-opening reactions that relieve this strain. The C-C bonds in cyclopropane have increased p-character, giving them some properties akin to a double bond, which allows them to interact with electrophiles. The presence of substituents can further influence this reactivity by either stabilizing or destabilizing intermediates formed during ring-opening. For example, electron-donating groups can stabilize an adjacent carbocation, facilitating ring cleavage.

Specific Reaction Studies of this compound

A significant study investigating the reactivity of this compound involved its reaction with nitrous acid. acs.org This reaction is known to generate a diazonium ion intermediate, which is unstable and readily decomposes to a carbocation, leading to a mixture of alcohol products through substitution and rearrangement pathways.

In this particular study, the deamination of this compound-1-¹⁴C with nitrous acid yielded a mixture of three main alcohol products: 2-cyclopropylethanol, cyclopropylmethylcarbinol, and cyclopentanol. The formation of these products and their isotopic distribution indicated extensive molecular rearrangements.

The key findings from this study are summarized in the table below:

| Product | Relative Amount | Isotope Position Distribution | Inferred Mechanistic Pathway |

| 2-Cyclopropylethanol | 1.00 | Predominantly at C-1 | Direct substitution with some rearrangement |

| Cyclopropylmethylcarbinol | 0.76 | Significant scrambling | Irreversible shift of the cyclopropyl group from C-2 to C-1 |

| Cyclopentanol | 0.18 | Scrambled | 1,3-shift, indicating participation of the cyclopropyl group and ring expansion |

Table 1: Products from the reaction of this compound-1-¹⁴C with Nitrous Acid. acs.org

The formation of cyclopentanol is particularly noteworthy as it demonstrates a less common 1,3-hydride shift and participation of the cyclopropyl group in the rearrangement, leading to ring expansion. This study highlights the complex interplay between the reactivity of the amine group (leading to the carbocation) and the subsequent rearrangements influenced by the adjacent cyclopropane ring.

Reaction with Nitrous Acid and Product Distribution

The reaction of primary aliphatic amines, such as this compound, with nitrous acid (HNO₂) is a well-established method for deamination. msu.edulibretexts.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). chemistrysteps.comlibretexts.org The reactive electrophilic species in this reaction is the nitrosonium ion, NO⁺. msu.educhemistrysteps.com

The mechanism commences with the nucleophilic attack of the amine's nitrogen atom on the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of a highly unstable alkyldiazonium ion (R-N₂⁺). chemistrysteps.com For primary aliphatic amines, this diazonium ion readily decomposes, losing a molecule of nitrogen gas (N₂), which is thermodynamically very stable, to generate a primary carbocation. chemistrysteps.comlibretexts.org

In the case of this compound, the resulting 2-cyclopropylethyl cation is highly reactive and susceptible to rearrangements. The proximity of the strained cyclopropyl ring significantly influences the subsequent reaction pathways. Carbocations adjacent to a cyclopropyl ring are known to undergo complex rearrangements, including ring expansion and ring opening, a process related to the Demjanov rearrangement. doubtnut.com Consequently, the reaction does not yield a single product but rather a mixture of compounds. The primary carbocation can be attacked by water (the solvent) to form 2-cyclopropylethanol, undergo elimination to form cyclopropylethylene, or rearrange to more stable secondary or tertiary carbocations, which then lead to a variety of other alcohols and alkenes. The precise distribution of these products is highly dependent on reaction conditions.

| Product Class | Potential Specific Products | Formation Pathway |

|---|---|---|

| Substitution Products (Alcohols) | 2-Cyclopropylethanol, Cyclopentanol (after rearrangement) | Nucleophilic attack by H₂O on the initial or rearranged carbocation |

| Elimination Products (Alkenes) | Cyclopropylethylene | Loss of a proton from the carbocation |

| Rearrangement Products | Ring-expanded alcohols/alkenes, Ring-opened alcohols/alkenes | Carbocation rearrangement involving the cyclopropyl ring |

Investigations into Degradation Pathways

The stability and degradation of cyclopropylamine (B47189) moieties are of significant interest, particularly in the context of pharmaceuticals and agrochemicals. Investigations into related compounds have shown that the cyclopropyl amine group can be susceptible to specific degradation pathways. A primary route of degradation is hydrolysis. For instance, studies on the drug GSK2879552, which contains a cyclopropyl amine functional group, revealed that the molecule undergoes hydrolytic degradation under high pH conditions. nih.govresearchgate.net This suggests that this compound could also be prone to hydrolysis, potentially leading to the cleavage of the carbon-nitrogen bond, especially in aqueous environments with elevated pH.

Other potential, though less specifically documented for this molecule, degradation pathways include thermal and oxidative processes. mdpi.com Thermal degradation would involve the breakdown of the molecule at elevated temperatures, while oxidative degradation could occur in the presence of oxygen or other oxidizing agents, potentially targeting the amine group or the C-H bonds of the alkyl chain and cyclopropyl ring. mdpi.com Biological degradation pathways have also been observed for other cyclopropylamine-containing compounds, such as the hydrolytic dealkylation of N-cyclopropylmelamine by bacteria. d-nb.info

Theoretical Studies and Computational Chemistry in Reaction Mechanism Elucidation

Density Functional Theory (DFT) Applications to this compound Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. nih.gov For derivatives of this compound, DFT methods, such as B3LYP, are employed to perform geometry optimizations to find the most stable molecular conformations. mdpi.comnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Computational Characterization of Reaction Intermediates

Many chemical reactions proceed through short-lived, high-energy species known as reaction intermediates and transition states, which are often impossible to observe experimentally. Computational chemistry provides a means to characterize these fleeting structures. mdpi.com Using DFT, the geometries and energies of potential intermediates in reactions involving this compound can be calculated. researchgate.net

For example, in the deamination reaction with nitrous acid, DFT can be used to model the structure of the initial 2-cyclopropylethyl cation and any subsequent rearranged carbocation intermediates. By mapping the potential energy surface, calculations can identify the transition state structures that connect these intermediates. mdpi.com The calculated activation energies for different pathways allow chemists to predict which reaction routes are energetically favorable, thereby elucidating the detailed mechanism and explaining the observed product distribution. researchgate.net

Prediction of Thermochemical Properties and Stability

Computational methods, particularly DFT, are widely used to predict the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. mdpi.com For this compound and its derivatives, these calculations can provide valuable data that may be difficult to obtain through experimental measurements.

Key properties that can be accurately calculated include bond dissociation energies (BDEs), which indicate the energy required to break a specific bond and can reveal the weakest bond in the molecule. nih.gov Other important parameters include proton affinity (PA), which relates to the molecule's basicity, and the enthalpy of formation. mdpi.com These theoretical predictions offer a quantitative measure of the molecule's intrinsic stability and its propensity to undergo various chemical transformations. nih.gov

| Property | Significance |

|---|---|

| Enthalpy of Formation (ΔHf) | Indicates the intrinsic stability of the molecule. |

| Bond Dissociation Energy (BDE) | Measures the strength of a chemical bond; predicts likely points of fragmentation. nih.gov |

| Proton Affinity (PA) | Quantifies the gas-phase basicity of the amine group. mdpi.com |

| Ionization Potential (IP) | Energy required to remove an electron; relates to susceptibility to oxidation. nih.gov |

| Electron Affinity (EA) | Energy released when an electron is added; relates to susceptibility to reduction. nih.gov |

Derivatives and Analogs of 2 Cyclopropylethylamine in Advanced Research

Synthesis of Substituted 2-Cyclopropylethylamine Derivatives

The generation of diverse this compound derivatives is achieved through strategic functionalization at either the ethylamine (B1201723) side chain or the cyclopropane (B1198618) ring itself. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

The primary amine of this compound is a versatile handle for synthetic modifications, most commonly through N-alkylation and N-acylation reactions.

N-Acylation: The amine group readily reacts with acyl chlorides or carboxylic acids using coupling agents to form amide bonds. For instance, in the synthesis of potential deubiquitinase inhibitors, this compound has been coupled with 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA) to yield the corresponding amide derivative. acs.org This approach is fundamental in creating libraries of compounds for biological screening.

N-Alkylation: The amine can be alkylated to produce secondary or tertiary amines, a common strategy in medicinal chemistry to modulate properties like basicity and lipophilicity.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug design. This functionalization is seen in the development of multi-target anti-inflammatory agents where amine scaffolds are reacted with sulfonyl chlorides. nih.gov

Table 1: Examples of Functionalization Reactions at the Ethylamine Chain

| Starting Material | Reagent(s) | Functional Group Introduced | Resulting Compound Class |

| This compound | Carboxylic Acid, HBTU, DIPEA | Amide | N-(2-cyclopropylethyl)amide |

| This compound | 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, DIPEA, HBTU | Amide | tert-Butyl (4-((2-cyclopropylethyl)carbamoyl)benzyl)carbamate acs.org |

| Amine Scaffold | Sulfonyl Chloride, Pyridine | Sulfonamide | N-substituted sulfonamide nih.gov |

Directly modifying the cyclopropane ring of this compound is chemically challenging. Therefore, substituted derivatives are more commonly synthesized by building the molecule from precursors that already contain a functionalized cyclopropane ring.

One efficient method involves the intermolecular cyclization of alkylidenecyclopropyl ketones with amines. organic-chemistry.org This reaction proceeds through a distal cleavage of the C-C bond of the cyclopropane ring, leading to the formation of substituted pyrroles, demonstrating a ring-opening and rearrangement pathway to create new scaffolds from cyclopropane precursors. organic-chemistry.org

Another strategy is the synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes. nih.gov This method involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to diastereoselectively generate the trans-cyclopropylamine. nih.gov Furthermore, chemoenzymatic strategies are being developed to produce chiral cyclopropyl (B3062369) ketones, which are versatile intermediates. rochester.edunih.gov These ketones can then be converted into the corresponding amines, providing access to a wide array of enantiopure cyclopropane-containing scaffolds for drug discovery. rochester.edunih.gov

Cyclopropylamine (B47189) Derivatives in Medicinal Chemistry

The cyclopropylamine moiety is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive molecules. nih.govlongdom.org It serves as a key building block for therapeutic agents targeting a variety of diseases. longdom.org

The design of bioactive analogs often involves incorporating the this compound structure into a larger molecule to enhance binding affinity and selectivity for a biological target. A prominent area of research is the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.govnih.gov

For example, a photocatalytic method has been developed for the bromonitroalkylation of alkenes, which provides access to nitrocyclopropane (B1651597) derivatives. nih.gov These nitrocyclopropanes serve as direct precursors to trans-cyclopropylamines, which are known LSD1 inhibitors. nih.gov The synthesis involves the reduction of the nitro group to an amine, followed by acylation to produce a library of amidocyclopropane analogs for biological evaluation. nih.gov In another approach, novel cyanopyrimidine hybrids containing a cyclopropylamine moiety were designed and synthesized, showing potent cytotoxic activity against various cancer cell lines through the inhibition of LSD1. researchgate.net

Table 2: Selected Bioactive Analogs and Their Synthesis Strategy

| Analog Class | Therapeutic Target | Synthetic Precursor | Key Synthetic Step | Reference |

| Amidocyclopropanes | LSD1 | Nitrocyclopropanes | Nitro reduction followed by amide coupling | nih.gov |

| Cyanopyrimidine Hybrids | LSD1 | N/A | Incorporation of cyclopropylamine-thiourea side chain | researchgate.net |

| Benzamide Derivatives | Various (e.g., anti-inflammatory) | 4-amino-5-chloro-2-methoxy-benzoic acid | Amide formation with this compound side chain | ontosight.ai |

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For cyclopropylamine derivatives, these studies systematically explore how modifications to the core structure affect biological activity.

In the context of LSD1 inhibitors, SAR studies on 1-substituted cyclopropylamine derivatives revealed that the introduction of bulky substituents on the cyclopropylamine ring increased selectivity against human monoamine oxidases MAO A and MAO B. nih.gov Both trans stereoisomers of these substituted cyclopropylamines were found to have similar inhibitory activities against KDM1A but formed different covalent adducts with the FAD co-enzyme. nih.gov Further studies on α-substituted cyclopropylamine derivatives identified compounds with potent inhibitory activity in the nanomolar range against the histone demethylase KDM1A. researchgate.net

In a different class of compounds, pyrimidine-4-carboxamides, SAR studies investigated the influence of the amide substituent. acs.org It was found that a propyl chain was optimal for inhibitory activity among linear alkylamides, while branching or introducing larger aromatic groups was less favorable. acs.org These studies highlight the sensitivity of biological activity to even small structural changes on and around the cyclopropylamine scaffold.

Pyridazine (B1198779), a six-membered aromatic ring with two adjacent nitrogen atoms, is another heterocyclic system of interest in medicinal chemistry. slideshare.net The incorporation of a this compound moiety into pyridazine-based structures can generate novel compounds with potential therapeutic value.

The synthesis of such derivatives typically involves preparing a functionalized pyridazine core, which can then be coupled with this compound or a related precursor. For example, methods like the Suzuki-Miyaura cross-coupling reaction are used to build complex pyridazine structures. mdpi.com A patent for heterocyclic derivatives intended for treating diseases mediated by stearoyl-CoA desaturase enzymes lists 2-cyclopropylethanamine as a relevant chemical compound, suggesting its use as a building block for such therapeutic agents, which include pyridazine scaffolds. google.com In the development of multi-target anti-inflammatory agents, various amines are coupled to a 4-(6-oxopyridazin-1-yl)benzenesulfonamide core to explore SAR, demonstrating a clear synthetic route for incorporating amine side chains like this compound onto a pyridazine-containing molecule. nih.gov

Cyclopropylamine in Agrochemical Research

Cyclopropylamine derivatives are integral to the development of modern agrochemicals, including herbicides, fungicides, and insecticides. longdom.orglongdom.org The chemical reactivity of the cyclopropylamine moiety facilitates the creation of stable and potent compounds for crop protection. longdom.org

Cyclopropylamine is a key intermediate in the synthesis of several herbicides, particularly within the triazine class. google.comchembk.com Its incorporation into the molecular structure of these compounds is crucial for their biological activity. For instance, it is used to create 4- and 6-cyclopropylamino-substituted 2-chloro-s-triazines, which are effective herbicides. google.com The synthesis pathway often involves reacting cyclopropylamine with cyanuric chloride. google.com

One notable example is 6-chloro-N,N'-dicyclopropyl- google.comchembk.comCurrent time information in Bangalore, IN.triazine-2,4-diamine, a herbicide developed for controlling various weed species in crops like corn and soybeans. The cyclopropyl groups in such compounds enhance their binding specificity to biological targets within the weeds.

Table 1: Herbicides Derived from Cyclopropylamine

| Herbicide Name/Class | Chemical Structure/Formula | Crop Application | Research Findings |

| 6-cyclopropylamino-2-chloro-s-triazine | Not specified in search results | General herbicide | Cyclopropylamine is a crucial intermediate for the synthesis of this class of s-triazine herbicides. google.com |

| Cyclopropylamino-s-triazines | Substituted 2-chloro-s-triazines | Not specified | The amine can be reacted with cyanuric chloride to form 4- and 6-cyclopropylamino-substituted herbicides. google.com |

| 6-Chloro-N,N'-dicyclopropyl- google.comchembk.comCurrent time information in Bangalore, IN.triazine-2,4-diamine | C9H14ClN5 | Corn, Soybeans | Effectively controls various weed species. The rigidity of the cyclopropyl groups may enhance binding specificity. |

| Cyprazine | Not specified in search results | Not specified | An example of a cyclopropyl pesticide derived from cyclopropylamine. sdlookchem.com |

The versatility of the cyclopropylamine structure is also leveraged in the synthesis of fungicides and insecticides. longdom.orglongdom.org Natural and synthetic compounds containing a cyclopropane ring have demonstrated a wide spectrum of biological activities, including antifungal and insecticidal properties. researchgate.net

In insect control, the compound Cyromazine, which is N-cyclopropyl-1,3,5-triazine-2,4,6-triamine, is a notable ectoparasiticide. google.com Other research has explored 2-cyclopropylamino-4,6-diamino-s-triazine derivatives for their insecticidal use. google.com In the realm of fungicides, research has shown that cyclopropylaminopyrimidine compounds possess significant fungicidal activity. acs.org The development of novel diamide (B1670390) compounds incorporating pyrazolyl and polyfluoro-substituted phenyl groups has also yielded compounds with both fungicidal and insecticidal properties. mdpi.com

Table 2: Fungicidal and Insecticidal Compounds with a Cyclopropylamine Moiety

| Compound Name | Type | Target Pests/Fungi | Research Findings |

| Cyromazine | Insecticide (Ectoparasiticide) | Not specified in search results | A well-known insecticide and an important derivative of cyclopropylamine. google.com |

| 2-cyclopropylamino-4,6-diamino-s-triazine derivatives | Insecticide | Not specified in search results | Patented for use as insecticides. google.com |

| Cyclopropylaminopyrimidines | Fungicide | Not specified in search results | Exhibit notable fungicidal activity in agrochemical research. acs.org |

| Diamide Compounds (e.g., II-a-10, III-26) | Fungicide, Insecticide, Acaricide | Aphis craccivora, Plutella xylostella, Botrytis cinerea, Cytospora sp. | Novel synthesized compounds showing good to excellent activity against various pests and fungi. mdpi.com |

| Fenomiamine | Insecticide | Not specified in search results | Cyclopropylamine is an intermediate in the synthesis of this insecticide. sdlookchem.com |

Cyclopropylamine in Material Science Applications

The distinct structural properties of cyclopropylamine, namely the rigidity and strain of the three-membered ring, are being exploited in material science. longdom.org These features can be translated into materials with unique and superior mechanical and thermal properties, making them suitable for high-performance applications. longdom.org

Cyclopropylamine is a valuable monomer in the synthesis of specialty polymers and for creating advanced coatings. longdom.org A significant area of research is the use of plasma polymerization of cyclopropylamine to create thin films. researchgate.net This technique, a form of plasma-enhanced chemical vapor deposition (PECVD), can produce stable, amine-rich polymer coatings on various substrates. researchgate.net

These plasma-polymerized cyclopropylamine (PP-CPA) films are investigated for their ability to enhance surface properties. For example, they can be co-polymerized with other materials like poly(methyl methacrylate) (PMMA) to create thin films for cell culture applications. inderscienceonline.com The resulting films are generally non-toxic and can support cell growth. inderscienceonline.com The amine groups introduced by cyclopropylamine are of high interest for biomedical applications due to their reactivity, which allows for the covalent bonding of biomolecules to the surface. researchgate.net

Table 3: Specialty Polymers and Coatings from Cyclopropylamine

| Polymer/Coating | Substrate | Deposition Method | Key Properties & Applications |

| Plasma Polymerized Cyclopropylamine (PP-CPA) | Silicon, Polycaprolactone (PCL) nanofibers | Low-pressure radio frequency (RF) plasma discharge | Creates amine-rich surfaces, enhances cell adhesion and proliferation. researchgate.netresearchgate.net |

| CPA-Poly(methyl methacrylate) (PMMA) thin films | Not specified | Plasma polymerization | Fabricated for potential use in cell culture; films are nontoxic and support fibroblast growth. inderscienceonline.com |

| Amine-rich films | Various (e.g., glass, polystyrene) | Plasma polymerization | High amine concentration and good water stability make them promising for biocompatible functional coatings. researchgate.net |

The functionalization of nanomaterials is a critical step in tailoring their properties for specific, advanced applications. nih.gov Cyclopropylamine-based plasma polymerization has emerged as an effective method for the surface modification of nanomaterials, particularly in the biomedical field. kuleuven.be

Research has focused on coating electrospun nanofiber meshes, such as those made from poly(ε-caprolactone) (PCL), with thin films of plasma-polymerized cyclopropylamine. kuleuven.bemdpi.com This surface functionalization introduces amine groups onto the inert nanofiber surface. researchgate.net The result is a significant improvement in the adhesion and proliferation of cells on these scaffolds, which is a crucial requirement for tissue engineering applications. kuleuven.bemdpi.com The thickness and chemical composition of these coatings can be controlled by adjusting the plasma deposition parameters, allowing for fine-tuning of the nanomaterial's surface properties. kuleuven.be

Table 4: Functionalization of Nanomaterials with Cyclopropylamine

| Nanomaterial | Functionalization Method | Resulting Properties | Application |

| Poly(ε-caprolactone) (PCL) nanofiber meshes | Plasma polymerization of cyclopropylamine (CPA) | Deposition of an amine-rich thin film, improved surface N/C ratio. kuleuven.bemdpi.com | Tissue Engineering: Significantly improved cell adhesion and proliferation for human foreskin fibroblasts. mdpi.com |

| PCL nanofibers | Plasma polymerization of non-toxic cyclopropylamine (CPA) | Homogenous coating with amine layers. researchgate.net | Biomedical: Enhanced cell viability and strong cell adhesion for C2C12 myoblast cells. researchgate.netmdpi.com |

| Metal-Organic Framework (MOF) ZIF-8 | Post-synthetic modification with cyclopropylamine (CPA) | Enhanced CO2 adsorption capacity. | CO2 Capture. zenodo.org |

Biological Activities and Mechanistic Studies of 2 Cyclopropylethylamine and Its Analogs

Biochemical Interactions and Molecular Targets of 2-Cyclopropylethylamine and its Analogs

The unique structural motif of a cyclopropyl (B3062369) ring attached to an ethylamine (B1201723) backbone imparts this compound and its analogs with significant chemical reactivity and a distinct pharmacological profile. The high ring strain and sp3 character of the cyclopropyl group, combined with the nucleophilic amine, allow these molecules to interact with a variety of biological targets, primarily enzymes and receptors. hyphadiscovery.com These interactions are often mechanism-based, leading to potent and sometimes irreversible modulation of target activity.

Enzyme Inhibition and Modulation

Cyclopropylamine-containing molecules are well-documented as potent inhibitors of several classes of enzymes, particularly those involved in oxidative metabolism. The strained three-membered ring is key to their inhibitory mechanism, often participating in chemical transformations within the enzyme's active site that lead to inactivation.

Cyclopropylamines are recognized as mechanism-based inactivators of Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of xenobiotics and endogenous compounds. hyphadiscovery.comnih.gov The inactivation process by cyclopropylamine (B47189) analogs is complex and has been attributed to at least two distinct mechanisms.

One proposed mechanism involves an initial single-electron oxidation at the nitrogen atom by the CYP450 catalytic cycle. This is followed by the rapid opening (scission) of the highly strained cyclopropane (B1198618) ring to form a reactive radical intermediate. This intermediate can then covalently bind to the enzyme's apoprotein or heme prosthetic group, leading to irreversible inactivation. hyphadiscovery.com

A second, and in many cases predominant, pathway for inactivation involves the formation of Metabolic Intermediate Complexes (MICs). hyphadiscovery.com In this mechanism, the cyclopropylamine is metabolically processed, not to a ring-opened radical, but to a nitroso-containing metabolite. This nitroso metabolite then coordinates tightly to the ferrous iron (Fe²⁺) of the CYP450 heme group. This binding is strong but not typically covalent, yet it effectively sequesters the enzyme in an inactive state, preventing it from participating in further catalytic cycles. hyphadiscovery.com Studies with analogs such as N-cyclopropylbenzylamine have shown that this pathway can be the major route to P450 inactivation in liver microsomes. hyphadiscovery.com

Analogs of this compound, specifically the parent compound cyclopropylamine, have been identified as potent, mechanism-based inhibitors of quinoprotein methylamine dehydrogenase. This enzyme, found in bacteria like Paracoccus denitrificans, is crucial for their metabolism of single-carbon compounds.

Research has shown that cyclopropylamine acts as a mechanism-based inhibitor rather than a simple substrate. nih.gov While it can reduce the enzyme's protein-bound quinone cofactor, it does not support steady-state turnover. nih.gov In the presence of an electron acceptor (reoxidant), cyclopropylamine causes time-dependent, irreversible inactivation of the enzyme. nih.gov The mechanism involves the formation of a reactive species that leads to covalent cross-linking between the α and β subunits of the enzyme, in addition to modification of the quinone cofactor. nih.gov This covalent modification results in a permanently inactivated enzyme. nih.gov

| Parameter | Value | Description |

|---|---|---|

| K_I | 3.9 µM | Inhibitor concentration at half-maximal inactivation rate. |

| k_inact | 1.7 min⁻¹ | Maximum rate of inactivation at saturating inhibitor concentration. |

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, residing in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acyl-CoAs like stearoyl-CoA and palmitoyl-CoA. nih.govmdpi.com This process is critical for the synthesis of complex lipids such as triglycerides and phospholipids, and the regulation of membrane fluidity. nih.gov

While the modulation of lipid metabolism enzymes by certain cyclopropylamine-containing compounds has been reported, there is a lack of specific research literature detailing the direct inhibition or modulation of Stearoyl-CoA Desaturase by this compound or its close structural analogs. However, more complex molecules incorporating a cyclopropylamine moiety, such as derivatives of squalene, have been shown to inhibit other key enzymes in lipid synthesis. For instance, trisnorsqualene cyclopropylamine is a known inhibitor of squalene mono-oxygenase, an enzyme in the cholesterol biosynthesis pathway. nih.gov This indicates the potential for cyclopropylamine-containing structures to interact with enzymes involved in lipid processing, though direct evidence related to SCD is not available.

The structural similarity of this compound to endogenous monoamine neurotransmitters (e.g., phenethylamine) makes enzymes involved in their metabolism a primary target. The most notable of these are the Monoamine Oxidases (MAO-A and MAO-B).

Indeed, cyclopropylamine analogs are well-established as potent, mechanism-based inhibitors of both MAO-A and MAO-B. nih.gov The archetypal MAO inhibitor, tranylcypromine, is a cyclopropylamine derivative. The inhibitory mechanism involves the enzyme-bound flavin adenine dinucleotide (FAD) cofactor. The cyclopropylamine analog binds to the active site and undergoes oxidation, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor, resulting in irreversible inhibition. nih.gov

Recent studies on specific analogs, such as cis-N-benzyl-2-methoxycyclopropylamine, demonstrate high potency and selectivity. This particular compound shows a strong preference for MAO-B, an enzyme isoform whose inhibition is a key strategy in the management of Parkinson's disease. nih.gov It was found to be over 20 times more effective than tranylcypromine as an MAO-B inhibitor. nih.gov

| Enzyme | IC₅₀ (after 30 min pre-incubation) | Selectivity |

|---|---|---|

| MAO-A | 170 nM | ~34-fold selective for MAO-B |

| MAO-B | 5 nM |

Furthermore, cyclopropylamine derivatives have been developed as inhibitors of Lysine-specific histone demethylase 1 (LSD1), an enzyme that is also FAD-dependent and structurally related to MAOs. nih.govrsc.org LSD1 plays a critical role in epigenetic regulation and is a target in cancer therapy. rsc.org This demonstrates that the cyclopropylamine scaffold is a versatile pharmacophore for inhibiting FAD-dependent amine oxidases.

Receptor Binding and Activation

Due to its structural resemblance to phenethylamine, a core structure in many central nervous system stimulants and neurotransmitters, this compound and its analogs are predicted to interact with monoamine neurotransmitter receptors. These include receptors for serotonin (5-HT), dopamine (D), and norepinephrine (α and β adrenergic).

The structure-activity relationship (SAR) for phenethylamine derivatives at these receptors is well-studied. Modifications to the ethylamine side chain and the phenyl ring (which is replaced by a cyclopropyl group in this case) can significantly alter binding affinity and functional activity (agonist, antagonist, or inverse agonist). For example, SAR studies of phenethylamines at the 5-HT₂A receptor show that substitutions on the aromatic ring and the amine can drastically change binding affinity. researchgate.net

While the cyclopropylamine moiety is a key component of drugs that modulate neurotransmitter systems, such as the MAO inhibitor tranylcypromine, specific receptor binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound itself at various neurotransmitter receptors are not extensively reported in publicly available literature. The primary focus of research on small cyclopropylamines has been on their effects as enzyme inhibitors. However, their structural features strongly suggest a potential for direct receptor interactions, a property that warrants further investigation to fully characterize their pharmacological profile.

Pharmacological Mechanisms of Action

While detailed pharmacological studies focusing specifically on this compound are not extensively documented in publicly available research, the cyclopropylamine moiety is a recognized pharmacophore integrated into various biologically active compounds. Its presence often imparts unique structural and electronic properties that influence the interaction of these molecules with biological targets. The pharmacological actions of its analogs and derivatives are typically rooted in their ability to modulate physiological responses and interact with specific molecular pathways.

Antimicrobial Activity of Derivatives

Derivatives of this compound have been synthesized and investigated for their potential as antimicrobial agents. Research has demonstrated that incorporating the cyclopropane ring into various chemical scaffolds can yield compounds with significant activity against a range of microbial pathogens, including bacteria and fungi.

One area of investigation involves amide derivatives containing a cyclopropane structure. A study involving fifty-three such derivatives revealed that several compounds exhibited moderate to promising antimicrobial activity mdpi.comnih.gov. These compounds were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal pathogen (Candida albicans). The results, measured by the minimum inhibitory concentration (MIC80), indicated that specific substitutions on the amide and aryl groups appended to the cyclopropane ring are crucial for biological activity mdpi.comnih.gov.

| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |

|---|---|---|---|

| F5 | 32 | 128 | 64 |

| F8 | >128 | >128 | 16 |

| F9 | 64 | 64 | 32 |

| F24 | >128 | >128 | 16 |

| F31 | >128 | 32 | >128 |

| F42 | >128 | >128 | 16 |

| Ciprofloxacin (Control) | 2 | 2 | - |

| Fluconazole (Control) | - | - | 2 |

Another class of derivatives, asymmetric trisalkylamine cyclopropenium cations, has also shown potent antimicrobial properties. These compounds are designed as chemical isosteres of quaternary ammonium (B1175870) compounds and have demonstrated strong activity, including considerable antimalarial effects against Plasmodium falciparum, with IC50 values below 0.1 µM for some derivatives nih.govresearchgate.net.

Antitumor Properties and Cancer Research

The cyclopropylamine scaffold is of significant interest in oncology research, with numerous derivatives being investigated for their potential as anticancer agents longdom.org. While studies on this compound itself are limited, its structural motifs are present in novel compounds designed to target cancer cells through various mechanisms.

A notable example is the development of cyclopropylamine-containing cyanopyrimidine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) nih.gov. LSD1 is an epigenetic regulator often overexpressed in tumors, making it a prime target for cancer therapy. In a study, several of these derivatives demonstrated potent anticancer activity across a panel of 60 cancer cell lines. Further testing revealed that the most promising compounds had significant LSD1 inhibitory activity and were effective against leukemia (MOLT-4), non-small cell lung cancer (A549), and colon cancer (HCT-116) cell lines, while showing less toxicity to normal cells nih.gov.

| Compound ID | LSD1 IC50 (µM) | MOLT-4 GI50 (µM) | A549 GI50 (µM) | HCT-116 GI50 (µM) |

|---|---|---|---|---|

| VIIb | 2.25 | 2.01 | 2.53 | 1.75 |

| VIIi | 1.80 | 1.97 | 2.49 | 1.68 |

| VIIm | 6.08 | 2.23 | 2.81 | 1.96 |

Furthermore, the cyclopropane ring is found in a variety of natural and synthetic compounds exhibiting antitumor properties researchgate.net. For instance, derivatives of cyclopamine, a natural product containing a complex ring structure, have been synthesized and show improved activity against lung cancer cells compared to the parent compound usu.edunih.gov. This highlights the value of the cyclopropane moiety as a component in the design of novel antineoplastic agents.

Enzyme Kinetics and Biocatalysis with this compound

This compound and its analogs serve as important substrates in the field of biocatalysis, particularly in reactions mediated by transaminase enzymes. These enzymes are valued in organic synthesis for their ability to produce chiral amines with high enantioselectivity under environmentally friendly conditions rsc.orgnih.gov.

Transaminase Activity and Substrate SpecificityTransaminases (TAs), specifically ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. The substrate specificity of these enzymes is a key area of research, as it determines their utility for synthesizing a wide range of valuable chemical compoundsmdpi.comfrontiersin.org.

Studies have identified several microorganisms whose transaminases can accept cyclopropylamines as substrates. For example, enrichment cultivation using 1-cyclopropylethylamine led to the identification of several bacterial strains, including Bacillus megaterium SC6394, Pseudomonas fluorescens KNK08-18, and Alcaligenes denitrificans Y2k-2, which possess transaminases active on this substrate rsc.org.

The substrate scope of transaminases is often investigated to understand how the enzyme's active site accommodates different molecules. While some transaminases are highly specific, others exhibit broader substrate specificity, accepting both amino acids and primary amines without an α-carboxylate group nih.gov. Protein engineering efforts aim to expand this substrate range further. For instance, engineering the active site pockets of a transaminase from Vibrio fluvialis successfully shifted its specificity from aromatic amines to aliphatic amines rsc.org.

| Enzyme Source | Substrate Analog | Key Finding | Reference |

|---|---|---|---|

| Bacillus megaterium | 1-Cyclopropylethylamine | Identified as having (S)-specific transaminase activity for kinetic resolution. | rsc.org |

| Arthrobacter sp. (Ars-ωTA) | 1-Cyclopropylethylamine | Exhibits a weaker enantiopreference for this substrate compared to other cyclic amines. | mdpi.com (from initial search) |

| Bacillus megaterium (BM-ωTA) | 1-Cyclopropylethylamine | Shows activity towards this substrate, with a preference for large, flat cyclic groups. | mdpi.com (from initial search) |

| Vibrio fluvialis | Various aliphatic amines | Mutants were engineered to improve specificity towards aliphatic amines. | rsc.org |

The kinetics of these enzymatic reactions are crucial for their application in industrial biocatalysis. The ability of transaminases to process substrates like this compound opens up green synthetic routes to valuable chiral amines, which are important building blocks for pharmaceuticals and other fine chemicals rsc.orgnih.gov.

Optimization of Enzymatic Reactions for Pharmaceutical Synthesis

The synthesis of chiral amines, a critical component in over 40% of commercial pharmaceuticals, is increasingly benefiting from biocatalysis to overcome the limitations of traditional chemical routes that often require harsh conditions and expensive, toxic reagents nih.govdovepress.comnih.gov. Enzymes like transaminases (TAs) offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, making them ideal for producing enantiopure amines such as cyclopropylamine derivatives nih.govrsc.org. Optimization of these enzymatic reactions is crucial for industrial viability, focusing on enhancing catalyst performance, improving reaction equilibrium, and streamlining downstream processing dovepress.comrsc.org.

A primary challenge in transaminase-catalyzed reactions is the often unfavorable reaction equilibrium koreascience.kr. Various strategies are employed to shift the equilibrium towards the desired amine product. These include using high concentrations of amine donors, employing co-solvents, or removing the ketone byproduct as it forms. For instance, the synthesis of chiral amines can be driven to completion by coupling the reaction with a secondary enzyme system that consumes the byproduct, a technique effectively used in multi-enzyme cascades acs.org.

Process optimization also involves the selection and engineering of the biocatalyst. Microorganism screening and enrichment cultivation are common methods to discover novel transaminases with desired activity. For example, various microorganisms have been identified for their transaminase activity by using structurally similar molecules like 1-cyclopropylethylamine as the sole nitrogen source for growth rsc.orgkoreascience.krmdpi.com. Once a suitable enzyme is identified, further optimization can be achieved through protein engineering rsc.org.

The table below summarizes key parameters and strategies for optimizing enzymatic reactions for chiral amine synthesis.

| Optimization Parameter | Strategy | Example/Benefit |

| Reaction Equilibrium | Byproduct Removal | Coupling with a dehydrogenase to consume ketone byproduct, driving the reaction forward acs.org. |

| High Donor Concentration | Using an excess of an inexpensive amine donor like isopropylamine or alanine. | |

| Enzyme Performance | Catalyst Screening | Identifying novel transaminases by enrichment cultivation using 1-cyclopropylethylamine koreascience.krmdpi.com. |

| Protein Engineering | Mutating active site residues to improve substrate specificity and activity rsc.org. | |

| Process Conditions | Solvent Selection | Using co-solvents or biphasic systems to improve substrate solubility and reduce inhibition. |

| Immobilization | Immobilizing transaminases on solid supports to improve stability and enable reuse nih.govdovepress.comrsc.org. | |

| Cofactor Management | Cofactor Regeneration | Employing a secondary enzyme like glucose dehydrogenase or formate dehydrogenase to recycle the essential pyridoxal (B1214274) 5'-phosphate (PLP) cofactor nih.govmdpi.com. |

Multi-Enzyme Cascade Reactions

Multi-enzyme cascades, which involve two or more enzymatic transformations in a single pot, are a powerful strategy for synthesizing complex molecules like chiral amines from simple starting materials acs.orgsemanticscholar.org. This approach avoids the need to isolate and purify intermediates, leading to higher efficiency, reduced waste, and lower production costs nih.gov. These cascades can be designed to be redox-neutral and self-sufficient in terms of cofactor regeneration, further enhancing their appeal for green chemistry nih.govsemanticscholar.org.